1-Phenyl-2-(pyridin-2-yl)propan-1-one
Description
1-Phenyl-2-(pyridin-2-yl)propan-1-one is a ketone-containing compound featuring a phenyl group at the 1-position and a pyridin-2-yl moiety at the 2-position of the propanone backbone. Its molecular structure (C₁₄H₁₁NO; molecular weight: 209.25 g/mol) enables diverse interactions with biological targets, making it relevant in medicinal chemistry and materials science. The compound’s tautomeric properties and electronic configuration contribute to its reactivity and binding affinity, as seen in crystallographic studies .
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-2-ylpropan-1-one |
InChI |
InChI=1S/C14H13NO/c1-11(13-9-5-6-10-15-13)14(16)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
HJSKELLJCUDHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Replacement of pyridine with pyrrolidine (e.g., α-PPP) enhances psychoactivity due to increased blood-brain barrier penetration .
- Elongation of the alkyl chain (e.g., α-PBP to α-PHP) correlates with prolonged duration of action but reduced aqueous solubility .
Aromatic Substitution Variants
Pyridine vs. Benzothiophene/Phenyl Modifications
Structural Insights :
- Pyridin-2-yl groups enhance π-π stacking in receptor binding, while hydroxyl substitutions (e.g., No. 2158) introduce hydrogen-bonding capacity but may increase metabolic instability .
Critical Observations :
- Pyridine-containing propanones generally exhibit higher metabolic stability than pyrrolidine analogs but may pose inhalation hazards .
- Hydroxyl or alkoxy substituents (e.g., No. 2159) increase polarity but introduce genotoxic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
